1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is a compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a phenylethyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom, using reagents like alkyl halides.
Cyclization: Intramolecular cyclization reactions can be catalyzed by transition metals like rhodium.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Biology: This compound is utilized in studies involving receptor binding and enzyme inhibition.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the uptake of γ-aminobutyric acid (GABA), a neurotransmitter, by binding to GABA transporters . This inhibition can modulate neuronal activity and has implications for the treatment of neurological disorders.
Comparison with Similar Compounds
1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride can be compared to other piperidine derivatives, such as:
Pipecolinic acid:
Nipecotic acid: Another piperidine derivative, it is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural configuration and its ability to inhibit GABA uptake, which distinguishes it from other similar compounds.
Biological Activity
1-(2-Phenylethyl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a phenylethyl group and a carboxylic acid moiety. Its molecular formula is C13H17ClN2O2, and it exhibits characteristics typical of piperidine derivatives, which are known for their pharmacological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors.
- Introduction of the Phenylethyl Group : This is achieved through alkylation reactions.
- Carboxylic Acid Functionalization : The final step includes the introduction of the carboxylic acid functionality, often via oxidation or hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA). Research indicates that this compound may act as a GABA uptake inhibitor, enhancing inhibitory neurotransmission in the central nervous system.
Case Studies and Research Findings
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GABA Uptake Inhibition :
- A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant inhibition of GABA uptake in cultured cell lines expressing GAT1 (gamma-aminobutyric acid transporter 1) . This suggests potential applications in treating disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety disorders.
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Anticancer Activity :
- Recent investigations have highlighted the anticancer properties of piperidine derivatives. For instance, compounds similar to 1-(2-Phenylethyl)piperidine-3-carboxylic acid were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics .
- Neuroprotective Effects :
Data Table: Biological Activities and Potency
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAKVBAGKSYUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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